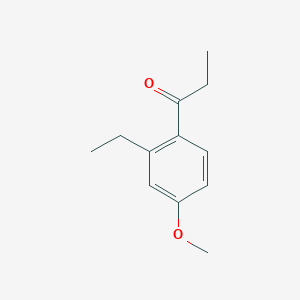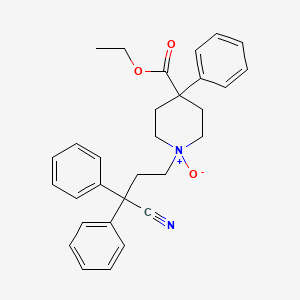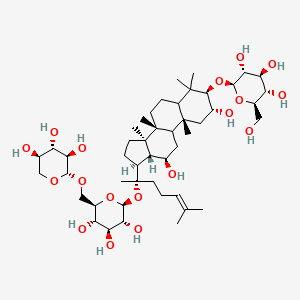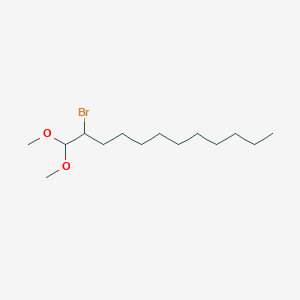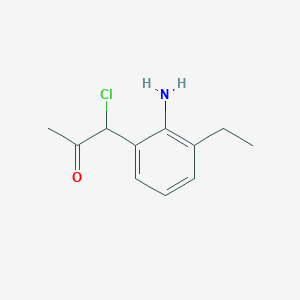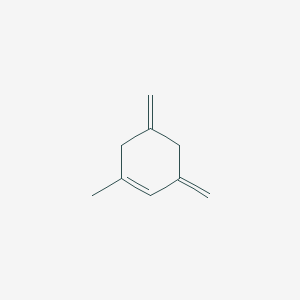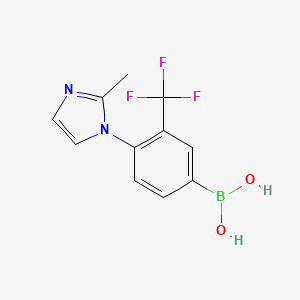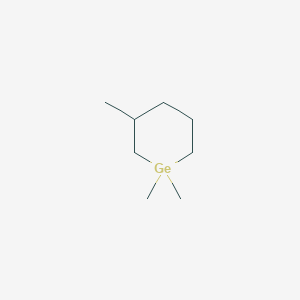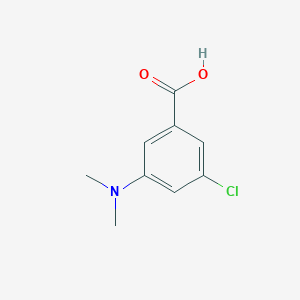![molecular formula C20H22O4 B14076496 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate CAS No. 76487-58-6](/img/structure/B14076496.png)
4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate is an organic compound with the molecular formula C23H26O6 It is a derivative of benzoic acid and is characterized by the presence of a methoxyphenyl group and a hexenyl ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate typically involves the esterification of 4-methoxyphenol with 4-hydroxybenzoic acid, followed by the reaction with hex-5-en-1-ol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .
化学反応の分析
Types of Reactions
4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate.
Reduction: Formation of 4-methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
作用機序
The mechanism of action of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The hexenyl ether linkage may also play a role in modulating the compound’s bioavailability and stability .
類似化合物との比較
Similar Compounds
- 4-Methoxyphenyl 4-[(6-(acryloyloxy)hexyl)oxy]benzoate
- 4-Methoxyphenyl 4-[(3-buten-1-yloxy)benzoate]
- 4-Methoxyphenyl 4-[(4-methylbenzyl)oxy]benzoate
Uniqueness
4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate is unique due to its specific structural features, such as the hexenyl ether linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in material science and pharmaceuticals .
特性
CAS番号 |
76487-58-6 |
|---|---|
分子式 |
C20H22O4 |
分子量 |
326.4 g/mol |
IUPAC名 |
(4-methoxyphenyl) 4-hex-5-enoxybenzoate |
InChI |
InChI=1S/C20H22O4/c1-3-4-5-6-15-23-18-9-7-16(8-10-18)20(21)24-19-13-11-17(22-2)12-14-19/h3,7-14H,1,4-6,15H2,2H3 |
InChIキー |
JTAYHXCZBPSPCD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


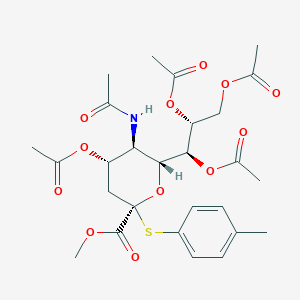
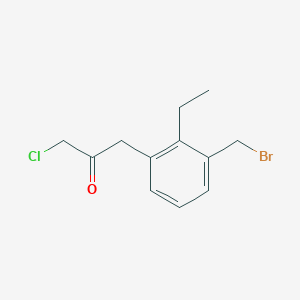
![3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B14076429.png)
